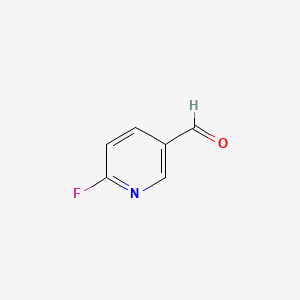

2-Fluoro-5-formylpyridine

Descripción general

Descripción

2-Fluoro-5-formylpyridine is a useful research compound. Its molecular formula is C6H4FNO and its molecular weight is 125.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorinated Pyridines in Medical Imaging

Fluorine-18 labeled fluoropyridines, including derivatives of 2-fluoro-5-formylpyridine, have been increasingly applied in medical imaging techniques like Positron Emission Tomography (PET). The specific positioning of fluorine atoms, such as at the 2- and 6-positions, facilitates nucleophilic aromatic substitution, making these compounds suitable for in vivo stability and enhancing the potential of radiotracers. Pyridyliodonium salts offer a convenient method for introducing fluorine-18 into more stable positions, overcoming previous limitations in preparation methods (Carroll, Nairne, & Woodcraft, 2007).

Advancements in Synthetic Chemistry

Palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using specific pyridine derivatives demonstrates the importance of this compound in synthesizing acyl fluorides under CO-free conditions. This method provides a safer and more efficient alternative to using toxic gaseous formyl fluoride, showcasing the compound's utility in producing a wide variety of acyl fluorides efficiently and safely (Liang, Zhao, & Shibata, 2020).

Novel Synthetic Pathways

A novel pathway leading to 4-fluoropyridines, using 2-fluoroallylic alcohols, highlights the role of this compound in synthesizing structurally diverse pyridines. This method involves successive Ireland-Claisen and aza-Cope rearrangements, showcasing the compound's versatility in organic synthesis and potential for creating compounds with significant biological activity (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Biological Activity Studies

Research on benzothiazole pyridine derivatives, including those based on 2-amino-5-formylpyridine, has demonstrated significant antifungal and antibacterial activities. These compounds, synthesized through cyclocondensation reactions, indicate the potential biomedical applications of this compound derivatives in developing new antimicrobial agents (Jemmezi, Kether, Amri, Bassem, & Khiari, 2014).

Chemosensors for Metal Ions

The synthesis of porphyrin-appended terpyridine derivatives illustrates the application of this compound in creating chemosensors for detecting metal ions like cadmium. These chemosensors utilize a chelation-enhanced fluorescence effect, which is critical for environmental monitoring and biological studies (Luo, Jiang, Zhang, Li, Shen, & Yu, 2007).

Safety and Hazards

Direcciones Futuras

Fluoropyridines, including 2-Fluoro-5-formylpyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields of research and industry, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-5-formylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

The presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring is known to reduce the basicity of fluoropyridines and make them less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Propiedades

IUPAC Name |

6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPNGWWKCSJKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585986 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677728-92-6 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

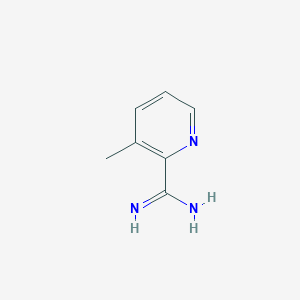

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

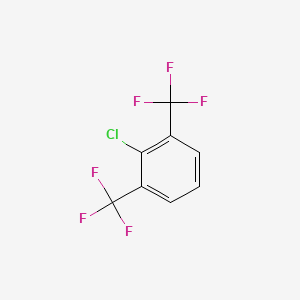

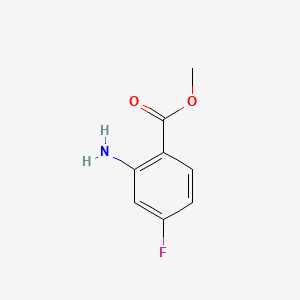

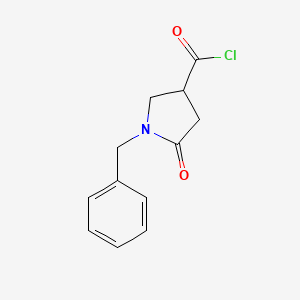

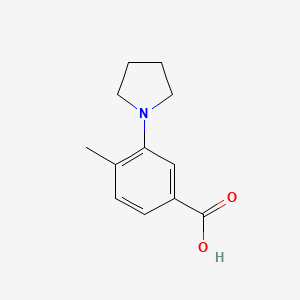

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)